N-tetradecyl-9H-fluorene-2-sulfonamide N-tetradecyl-9H-fluorene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0897502
InChI: InChI=1S/C27H39NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-15-20-28-31(29,30)25-18-19-27-24(22-25)21-23-16-13-14-17-26(23)27/h13-14,16-19,22,28H,2-12,15,20-21H2,1H3
SMILES: CCCCCCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2
Molecular Formula: C27H39NO2S
Molecular Weight: 441.7 g/mol

N-tetradecyl-9H-fluorene-2-sulfonamide

CAS No.:

Cat. No.: VC0897502

Molecular Formula: C27H39NO2S

Molecular Weight: 441.7 g/mol

* For research use only. Not for human or veterinary use.

N-tetradecyl-9H-fluorene-2-sulfonamide -

Specification

Molecular Formula C27H39NO2S
Molecular Weight 441.7 g/mol
IUPAC Name N-tetradecyl-9H-fluorene-2-sulfonamide
Standard InChI InChI=1S/C27H39NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-15-20-28-31(29,30)25-18-19-27-24(22-25)21-23-16-13-14-17-26(23)27/h13-14,16-19,22,28H,2-12,15,20-21H2,1H3
Standard InChI Key RQAWSOYWLYUMKE-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2
Canonical SMILES CCCCCCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Introduction

Chemical Structure and Properties

N-tetradecyl-9H-fluorene-2-sulfonamide is characterized by a distinct molecular structure that contributes to its physical and chemical behavior. The compound features a fluorene backbone, which consists of two benzene rings fused to a five-membered ring, creating a tricyclic aromatic system. This fluorene core is connected to both a sulfonamide group and a long tetradecyl alkyl chain, resulting in a molecule with mixed hydrophobic and hydrophilic properties.

Molecular Identification

The detailed molecular information for N-tetradecyl-9H-fluorene-2-sulfonamide is summarized in the following table:

PropertyValue
Molecular FormulaC27H39NO2S
Molecular Weight441.7 g/mol
IUPAC NameN-tetradecyl-9H-fluorene-2-sulfonamide
Standard InChIInChI=1S/C27H39NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-15-20-28-31(29,30)25-18-19-27-24(22-25)21-23-16-13-14-17-26(23)27/h13-14,16-19,22,28H,2-12,15,20-21H2,1H3
Standard InChIKeyRQAWSOYWLYUMKE-UHFFFAOYSA-N
SMILESCCCCCCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2
PubChem Compound4516999

The structural composition includes:

  • A fluorene core (C13H9) providing a rigid, planar aromatic system

  • A sulfonamide group (-SO2NH-) conferring hydrogen bonding capabilities

  • A long tetradecyl chain (C14H29-) contributing hydrophobic properties

The combination of these structural elements creates a molecule with amphiphilic character that may influence its solubility profile, making it potentially soluble in both polar and non-polar solvents depending on conditions.

Physical and Chemical Properties

Based on its structure, N-tetradecyl-9H-fluorene-2-sulfonamide would be expected to exhibit the following properties:

  • Appearance: Likely a crystalline solid at room temperature

  • Solubility: Limited water solubility due to the long alkyl chain, but likely soluble in organic solvents such as methanol, ethanol, acetone, and chloroform

  • Thermal stability: Moderate thermal stability with potential decomposition at elevated temperatures

  • UV absorption: Strong UV absorption due to the aromatic fluorene system

  • Hydrogen bonding capability: Present through the sulfonamide group, potentially enabling intermolecular interactions

The presence of both the hydrophobic tetradecyl chain and the polar sulfonamide group gives this molecule interesting amphiphilic properties that could be exploited in various applications.

Synthesis Pathways

The synthesis of N-tetradecyl-9H-fluorene-2-sulfonamide involves a multi-step process that typically begins with fluorene derivatives and sulfonamide precursors. The reaction conditions must be carefully controlled to ensure high yields and selectivity.

General Synthetic Route

A general synthetic pathway for N-tetradecyl-9H-fluorene-2-sulfonamide typically involves:

  • Preparation of a fluorene-2-sulfonyl chloride intermediate

  • Reaction of this intermediate with tetradecylamine to form the sulfonamide bond

  • Purification processes to isolate the final product

The synthetic process often employs monitoring techniques such as Thin Layer Chromatography (TLC) to track reaction progress and ensure completion.

Comparison with Related Compounds

To better understand the potential properties and applications of N-tetradecyl-9H-fluorene-2-sulfonamide, it is valuable to compare it with structurally related compounds.

Comparison with Other Fluorene Derivatives

Several fluorene-based compounds have been studied for various applications:

CompoundCore StructureKey DifferencesNotable Properties
N-tetradecyl-9H-fluorene-2-sulfonamideFluorene with sulfonamideContains tetradecyl chain and sulfonamide groupAmphiphilic, potential biological activity
2,7-dichloro-9H-fluorene derivativesFluorene with chlorine substitutionContains chlorine atoms at positions 2 and 7Antimicrobial and cytotoxic activities
4-(2,7-dichloro-9H-fluoren-4-yl)thiazoleFluorene with thiazoleContains thiazole rather than sulfonamideAntimicrobial activity against drug-resistant strains

The presence of the sulfonamide group and long alkyl chain distinguishes N-tetradecyl-9H-fluorene-2-sulfonamide from these related compounds, potentially conferring unique properties .

Comparison with Other Sulfonamides

Sulfonamides as a class have diverse applications:

Sulfonamide TypeKey Structural FeaturesPrimary Applications
Medicinal sulfonamidesShort alkyl or aromatic substituentsAntibacterial drugs, carbonic anhydrase inhibitors
Industrial sulfonamidesVarious functional groupsDyes, brightening agents, plasticizers
N-tetradecyl-9H-fluorene-2-sulfonamideLong alkyl chain, fluorene corePotential applications in both medicinal and materials science

The unique combination of structural elements in N-tetradecyl-9H-fluorene-2-sulfonamide positions it at the intersection of several sulfonamide subclasses, potentially enabling novel applications.

Structure-Activity Relationships

Understanding the relationship between structure and activity is crucial for predicting and optimizing the properties of N-tetradecyl-9H-fluorene-2-sulfonamide.

Structure Elements and Their Functions

  • Fluorene Core: This tricyclic aromatic system provides:

    • Structural rigidity and planarity

    • Fluorescence and UV absorption properties

    • Potential for π-π stacking interactions with aromatic systems

  • Sulfonamide Group: This functional group contributes:

    • Hydrogen bond donor and acceptor capabilities

    • Moderate acidity (N-H proton)

    • Potential for interaction with biological targets, particularly enzymes

  • Tetradecyl Chain: This long alkyl chain provides:

    • Hydrophobicity

    • Membrane interaction potential

    • Increased molecular weight and reduced water solubility

Analytical Methods for Characterization

Proper characterization of N-tetradecyl-9H-fluorene-2-sulfonamide is essential for confirming its structure, purity, and properties.

Spectroscopic Methods

Several spectroscopic techniques are valuable for characterizing this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR would show characteristic signals for the aromatic protons of the fluorene core, the methylene at position 9, the sulfonamide N-H, and the alkyl chain protons

    • ¹³C-NMR would identify the carbon atoms in the fluorene system, the sulfonamide group, and the tetradecyl chain

  • Infrared (IR) Spectroscopy:

    • Would show characteristic absorption bands for the sulfonamide group (S=O stretching around 1150-1350 cm⁻¹)

    • N-H stretching (around 3250-3300 cm⁻¹)

    • Aromatic C=C stretching (around 1600 cm⁻¹)

  • Mass Spectrometry:

    • Would confirm the molecular weight of 441.7 g/mol

    • Fragmentation pattern analysis could provide structural confirmation

Chromatographic Methods

For purity assessment and isolation:

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC would be suitable due to the compound's amphiphilic nature

    • UV detection would be effective due to the fluorene chromophore

  • Thin Layer Chromatography (TLC):

    • Useful for monitoring reaction progress during synthesis

    • Could employ various solvent systems depending on the specific analysis goals

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